molecular formula C20H28Cl4Ru2 B7800200 1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride

1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride

Cat. No. B7800200
M. Wt: 612.4 g/mol
InChI Key: LAXRNWSASWOFOT-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride is a useful research compound. Its molecular formula is C20H28Cl4Ru2 and its molecular weight is 612.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride involves the reaction of 1-Methyl-4-propan-2-ylbenzene with ruthenium(2+) chloride to form the desired product. The reaction is carried out in the presence of a suitable solvent and under appropriate reaction conditions.

Starting Materials
1-Methyl-4-propan-2-ylbenzene, Ruthenium(2+) chloride

Reaction
Step 1: Dissolve 1-Methyl-4-propan-2-ylbenzene in a suitable solvent such as dichloromethane or chloroform., Step 2: Add ruthenium(2+) chloride to the reaction mixture and stir the mixture for several hours at room temperature., Step 3: After completion of the reaction, filter the mixture to remove any solid impurities., Step 4: Concentrate the filtrate under reduced pressure to obtain the desired product, 1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride.

properties

IUPAC Name

1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXRNWSASWOFOT-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl4Ru2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride

CAS RN

52462-29-0
Record name Bis(dichloro(η6-p-cymene)ruthenium)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52462-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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